Cas no 173435-35-3 (2-chloro-4-ethoxypyridin-3-amine)
2-chloro-4-ethoxypyridin-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-chloro-4-ethoxypyridin-3-amine
- SCHEMBL7851007
- 173435-35-3
- EN300-1295813
- SB53286
-
- Inchi: 1S/C7H9ClN2O/c1-2-11-5-3-4-10-7(8)6(5)9/h3-4H,2,9H2,1H3
- InChI Key: WZQDOLOYWHGHMY-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CN=1)OCC)N
Computed Properties
- Exact Mass: 172.0403406Da
- Monoisotopic Mass: 172.0403406Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 48.1Ų
2-chloro-4-ethoxypyridin-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029181488-5g |
2-Chloro-4-ethoxypyridin-3-amine |
173435-35-3 | 97% | 5g |
$1,095.45 | 2022-04-02 | |
| Alichem | A029181488-10g |
2-Chloro-4-ethoxypyridin-3-amine |
173435-35-3 | 97% | 10g |
$1,366.80 | 2022-04-02 | |
| Alichem | A029181488-25g |
2-Chloro-4-ethoxypyridin-3-amine |
173435-35-3 | 97% | 25g |
$2,436.12 | 2022-04-02 | |
| Enamine | EN300-1295813-0.05g |
2-chloro-4-ethoxypyridin-3-amine |
173435-35-3 | 0.05g |
$719.0 | 2023-06-06 | ||
| Enamine | EN300-1295813-0.1g |
2-chloro-4-ethoxypyridin-3-amine |
173435-35-3 | 0.1g |
$755.0 | 2023-06-06 | ||
| Enamine | EN300-1295813-0.25g |
2-chloro-4-ethoxypyridin-3-amine |
173435-35-3 | 0.25g |
$789.0 | 2023-06-06 | ||
| Enamine | EN300-1295813-0.5g |
2-chloro-4-ethoxypyridin-3-amine |
173435-35-3 | 0.5g |
$823.0 | 2023-06-06 | ||
| Enamine | EN300-1295813-1.0g |
2-chloro-4-ethoxypyridin-3-amine |
173435-35-3 | 1g |
$857.0 | 2023-06-06 | ||
| Enamine | EN300-1295813-2.5g |
2-chloro-4-ethoxypyridin-3-amine |
173435-35-3 | 2.5g |
$1680.0 | 2023-06-06 | ||
| Enamine | EN300-1295813-5.0g |
2-chloro-4-ethoxypyridin-3-amine |
173435-35-3 | 5g |
$2485.0 | 2023-06-06 |
2-chloro-4-ethoxypyridin-3-amine Related Literature
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
Additional information on 2-chloro-4-ethoxypyridin-3-amine
Professional Introduction to 2-chloro-4-ethoxypyridin-3-amine (CAS No. 173435-35-3)
2-chloro-4-ethoxypyridin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 173435-35-3, is a significant intermediate compound in the realm of pharmaceutical and agrochemical research. This heterocyclic amine derivative features a pyridine core substituted with chloro and ethoxy functional groups, making it a versatile building block for synthesizing more complex molecules. Its unique structural attributes have garnered attention in recent years due to its potential applications in drug discovery and material science.
The molecular structure of 2-chloro-4-ethoxypyridin-3-amine consists of a pyridine ring with a chlorine atom at the 2-position and an ethoxy group at the 4-position, coupled with an amine group at the 3-position. This configuration imparts distinct reactivity, allowing for further functionalization through various chemical transformations. The presence of both electron-withdrawing (chloro) and electron-donating (ethoxy) groups makes it an intriguing candidate for designing molecules with tailored biological activities.
In the context of pharmaceutical innovation, 2-chloro-4-ethoxypyridin-3-amine has been explored as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its pyridine scaffold is a common motif in many drugs, particularly those targeting central nervous system disorders, infectious diseases, and cancer. The chlorine substituent enhances electrophilicity, facilitating nucleophilic substitution reactions that are pivotal in constructing complex molecular architectures. Meanwhile, the ethoxy group can influence solubility and metabolic stability, critical factors in drug development.
Recent studies have highlighted the utility of 2-chloro-4-ethoxypyridin-3-amine in developing kinase inhibitors, which are essential in oncology therapy. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is often associated with tumor growth and progression. By modifying the pyridine core with appropriate substituents, researchers have synthesized novel inhibitors that exhibit high selectivity and potency against specific kinases. The amine group at the 3-position provides a handle for further derivatization, enabling optimization of pharmacokinetic properties.
Moreover, 2-chloro-4-ethoxypyridin-3-amine has been investigated for its role in agrochemical applications. Pyridine derivatives are widely used in pesticides due to their ability to interact with biological targets in pests while maintaining low toxicity to non-target organisms. The structural features of this compound allow for the design of molecules that disrupt essential metabolic pathways in insects or fungi, offering new solutions for crop protection. The versatility of 2-chloro-4-ethoxypyridin-3-amine as a scaffold enables the creation of diverse agrochemicals with improved efficacy and environmental safety.
The synthesis of 2-chloro-4-ethoxypyridin-3-amine typically involves multi-step organic reactions starting from commercially available pyridine derivatives. Key steps include chlorination at the 2-position followed by ethoxylation at the 4-position, with careful control over reaction conditions to avoid unwanted side products. Advances in catalytic methods have further refined these processes, enhancing yield and purity. The efficiency of these synthetic routes is crucial for large-scale production, ensuring cost-effectiveness and sustainability in industrial applications.
In conclusion, 2-chloro-4-ethoxypyridin-3-amine (CAS No. 173435-35-3) represents a valuable compound with broad applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse functionalization strategies, making it a cornerstone in medicinal chemistry research. As our understanding of biological targets progresses, compounds like 2-chloro-4-ethoxypyridin-3-am ine will continue to play a pivotal role in developing next-generation therapeutics and sustainable agricultural solutions.
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